Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine
Description
The peptide backbone consists of glycine (Gly), L-histidine (His), N⁵-(diaminomethylidene)-L-ornithine (a guanidino-modified ornithine residue), and a terminal histidine. The diaminomethylidene group at the N⁵ position of ornithine introduces a guanidino moiety, structurally analogous to arginine but within an ornithine scaffold.
Properties
CAS No. |
667899-83-4 |
|---|---|
Molecular Formula |
C20H31N11O5 |
Molecular Weight |
505.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C20H31N11O5/c21-6-16(32)29-14(4-11-7-24-9-27-11)18(34)30-13(2-1-3-26-20(22)23)17(33)31-15(19(35)36)5-12-8-25-10-28-12/h7-10,13-15H,1-6,21H2,(H,24,27)(H,25,28)(H,29,32)(H,30,34)(H,31,33)(H,35,36)(H4,22,23,26)/t13-,14-,15-/m0/s1 |
InChI Key |
ZYDVRIDDFPWEDZ-KKUMJFAQSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)CN |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine involves multiple steps, typically starting with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Common reagents used in these reactions include carbodiimides, such as dicyclohexylcarbodiimide (DCC), and coupling agents like N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residues, leading to the formation of oxo-histidine derivatives.
Reduction: Reduction reactions can target the diaminomethylidene group, converting it to a simpler amine.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of different peptide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH~4~) or other reducing agents.
Substitution: Various alkylating agents under controlled pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-histidine derivatives, while reduction can produce simpler amine-containing peptides.
Scientific Research Applications
Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.
Industry: Utilized in the production of synthetic peptides for research and development purposes.
Mechanism of Action
The mechanism of action of Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.
Comparison with Similar Compounds
Glycylhistidyllysine (GHK)
Structural Differences :
- GHK (Gly-His-Lys) is a tripeptide, whereas Gly-His-N⁵-guanyl-Orn-His is a tetrapeptide with an additional histidine and a modified ornithine.
- The lysine residue in GHK is replaced by N⁵-guanyl-ornithine in the target compound, introducing a guanidino group instead of a primary amine.
Functional Differences :
- GHK is a well-documented chemoattractant for mast cells and fibroblasts, with activity linked to its lysine residue .
- Analogues of GHK with structural modifications (e.g., substitution of lysine) show diminished or absent bioactivity . This suggests that Gly-His-N⁵-guanyl-Orn-His may exhibit reduced chemoattractant activity compared to GHK unless the guanidino group compensates for lysine’s role.
Physicochemical Properties :
N-Formylmethionylleucylphenylalanine (fMLP)
Structural Differences :
- fMLP is a formylated tripeptide with a hydrophobic phenylalanine terminus, contrasting with the cationic, histidine-rich structure of Gly-His-N⁵-guanyl-Orn-His.
Functional Differences :
Amiloride Analogues (e.g., EIPA, MPA)
Structural Differences :
- Amiloride derivatives like EIPA (3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide) feature a pyrazine core with diaminomethylidene groups, unlike the peptide backbone of Gly-His-N⁵-guanyl-Orn-His .
Functional Overlap :
- The diaminomethylidene group in both compounds enhances hydrogen bonding and competitive inhibition at Na⁺/H⁺ exchangers (NHEs) or similar targets . Gly-His-N⁵-guanyl-Orn-His may share inhibitory properties but with peptide-specific receptor interactions.
N⁵-(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)-L-ornithine Hydrochloride Hydrate
Structural Similarities :
- Both compounds modify ornithine at the N⁵ position. The pyrimidinyl group in this derivative contrasts with the guanidino group in Gly-His-N⁵-guanyl-Orn-His.
Physicochemical Properties :
- The hydrochloride hydrate form improves solubility, a feature that may be relevant for Gly-His-N⁵-guanyl-Orn-His in formulation .
Data Table: Comparative Analysis
Research Findings and Implications
- Chemoattractant Potential: While GHK and fMLP are established chemoattractants, Gly-His-N⁵-guanyl-Orn-His’s activity remains speculative. Its guanidino group may enable novel interactions, but the absence of lysine or formylation could limit efficacy .
- Enzymatic Stability: The diaminomethylidene group may confer resistance to proteases, enhancing half-life compared to GHK .
- Therapeutic Potential: Structural parallels to amiloride analogues suggest possible applications in ion transport inhibition, warranting further study .
Biological Activity
Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine is a complex peptide that has garnered interest in biochemical research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
1. Structure and Synthesis
The compound is a derivative of histidine and ornithine, featuring a unique structure that contributes to its biological properties. The synthesis of this peptide can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and classical solution methods. Modifications to the base structure can enhance its efficacy and specificity for biological targets.
Table 1: Common Synthesis Methods
| Method | Description |
|---|---|
| Solid-Phase Peptide Synthesis | Utilizes a resin-bound approach for peptide assembly. |
| Classical Solution Method | Involves stepwise addition of amino acids in solution. |
This compound exhibits various biological activities, primarily through its interaction with metal ions and nucleic acids. Its copper(II) complex has been shown to cleave plasmid DNA, similar to bleomycin, indicating potential applications in gene therapy and molecular biology.
Key Findings:
- The copper(II) complex of the peptide demonstrated effective DNA cleavage at low concentrations (50 nM), converting supercoiled DNA into linear forms in the presence of hydrogen peroxide and sodium ascorbate .
- The oxidative pathway utilized by this complex suggests a mechanism that could be harnessed for targeted gene delivery systems .
3. Biological Activities
Research indicates several biological activities associated with this compound:
- Antioxidant Properties: The compound may exhibit antioxidant activity, protecting cells from oxidative stress.
- Antimicrobial Effects: Preliminary studies suggest potential antimicrobial properties, which could be beneficial in developing new therapeutic agents against resistant strains.
- Gene Delivery: Its ability to cleave DNA positions it as a candidate for gene therapy applications, particularly in targeted delivery systems.
Table 2: Summary of Biological Activities
| Activity | Description |
|---|---|
| Antioxidant | Protects cells from oxidative damage. |
| Antimicrobial | Potential to inhibit growth of bacteria/fungi. |
| Gene Delivery | Capable of cleaving DNA for therapeutic use. |
4. Case Studies and Research Findings
Recent studies have focused on the synthesis and application of this compound derivatives:
- DNA Cleavage Studies: Research demonstrated that the copper(II) complex of the peptide effectively cleaves plasmid DNA, indicating its potential as a tool in molecular biology .
- Therapeutic Applications: Investigations into the structural modifications of related peptides have shown promise in enhancing their biological activity, paving the way for new drug formulations .
- Antimicrobial Testing: A study explored the antimicrobial effects of similar peptides, suggesting that modifications could lead to enhanced efficacy against pathogenic microorganisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
